molecular formula C12H15NO3 B2495548 (3R)-3-acetamido-4-phenylbutanoic acid CAS No. 2418811-91-1

(3R)-3-acetamido-4-phenylbutanoic acid

Cat. No.: B2495548
CAS No.: 2418811-91-1
M. Wt: 221.256
InChI Key: YJQIULUYMWBIQH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-acetamido-4-phenylbutanoic acid is a chiral compound with the molecular formula C12H15NO4 . It features an acetamido group, which is increasingly recognized as a valuable linker in medicinal chemistry for its potential to enhance the pharmacokinetic properties and selectivity of drug candidates . This structure suggests potential for research into inhibitors of zinc metalloproteases, such as Aminopeptidase N (APN) . APN is a multifunctional enzyme involved in critical biological processes, including cancer angiogenesis, tumor cell invasion, and immune response modulation . Its enzymatic activity relies on a zinc ion in the active site, and it plays a role in the final hydrolysis of regulatory peptides and the metabolism of glutathione conjugates . Consequently, this compound holds significant research value for scientists working in targeted cancer therapy and the development of novel enzyme inhibitors. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3R)-3-acetamido-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQIULUYMWBIQH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-acetamido-4-phenylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with the commercially available starting material, such as ®-phenylalanine.

    Acetylation: The amino group of ®-phenylalanine is acetylated using acetic anhydride in the presence of a base like pyridine to form N-acetyl-®-phenylalanine.

    Reduction: The carboxylic acid group is then reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Oxidation: The alcohol is oxidized to an aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).

    Aldol Reaction: The aldehyde undergoes an aldol reaction with acetaldehyde in the presence of a base to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Acetamido-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Potential

  • Research indicates that (3R)-3-acetamido-4-phenylbutanoic acid derivatives serve as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. These compounds have shown promise in the treatment of type 2 diabetes by improving insulin sensitivity and glycemic control .

Neuroprotective Effects

  • The compound is being studied for its neuroprotective properties, which may aid in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in neurological disorders .

Antioxidant Activity

  • This compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This characteristic is crucial for developing therapeutic agents aimed at reducing cellular damage caused by free radicals.

Biochemical Research

Amino Acid Metabolism

  • The compound is utilized in biochemical studies to explore amino acid metabolism and its implications in various metabolic disorders. Its structural features allow researchers to investigate interactions with enzymes involved in metabolic pathways .

Molecular Modeling Studies

  • Computational models have predicted interactions between this compound and various biological targets, enhancing our understanding of its pharmacological potential. These studies are essential for assessing the compound's therapeutic efficacy and safety profiles .

Case Studies

Study ReferenceFocus AreaFindings
Antidiabetic EffectsDemonstrated that derivatives inhibit DPP-IV, improving glycemic control in diabetic models.
NeuroprotectionShowed potential neuroprotective effects in vitro, suggesting applications in treating neurodegenerative diseases.
Antioxidant PropertiesIdentified significant antioxidant activity, indicating potential use in formulations aimed at reducing oxidative stress.

Other Applications

Cosmetic Industry

  • The compound's properties are being investigated for use in skincare formulations, particularly those targeting skin hydration and repair. Its ability to enhance skin health through antioxidant mechanisms is under exploration .

Food Industry

  • There is ongoing research into using this compound as a food additive to enhance flavor profiles or nutritional value in functional foods .

Mechanism of Action

The mechanism of action of (3R)-3-acetamido-4-phenylbutanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Key Differences:

Position of Acetamido Group: The (3R) isomer’s acetamido group is on the third carbon, while the (2R) isomer’s is on the second.

Stereochemical Impact : Both isomers have one chiral center, but their configurations (R at C3 vs. R at C2) may lead to divergent pharmacokinetic properties, such as metabolic stability or membrane permeability.

Hypothetical Functional Implications

  • Enzyme Binding: The (2R) isomer’s acetamido group is closer to the carboxylic acid moiety, which could enhance intramolecular interactions or influence ionization states.
  • Solubility and Bioavailability : Both isomers share identical molecular weights and polar functional groups, but the (3R) isomer’s extended alkyl chain might reduce aqueous solubility compared to the (2R) isomer.

Limitations of Current Data

Direct experimental data on this compound—such as crystallographic structures, binding affinities, or toxicity profiles—are absent in public databases. Most research focuses on the (2R) isomer, which has been structurally resolved but lacks functional characterization . Further studies are required to elucidate the (3R) isomer’s biological relevance.

Biological Activity

(3R)-3-acetamido-4-phenylbutanoic acid, also known as a derivative of phenylalanine, has garnered interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by an acetamido group attached to the third carbon and a phenyl group on the fourth carbon of the butanoic acid chain. Its structural features contribute to its unique properties and biological activities.

Mechanisms of Biological Activity

  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. It may mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Interaction : Predictive models suggest that this compound interacts with enzymes involved in amino acid metabolism and neurotransmitter synthesis. Such interactions are vital for understanding its pharmacological potential and side effects .
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : this compound has been identified as a potential inhibitor of DPP-IV, an enzyme implicated in glucose metabolism and type 2 diabetes. This inhibition may lead to improved glycemic control in diabetic patients .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Properties
L-Phenylalanine Essential amino acid with a phenyl side chainProtein synthesis; precursor for neurotransmitters
N-Acetyl-L-cysteine Contains a thiol group; acetylated form of cysteineAntioxidant; used in treating acetaminophen overdose
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid Hydroxylated derivative with similar backboneNeuroprotective effects; involved in neurotransmitter regulation
This compound Acetamido group and phenyl substituentAntioxidant properties; potential DPP-IV inhibition

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to scavenge reactive oxygen species effectively, highlighting its potential therapeutic role in oxidative stress-related conditions .

Case Study 2: DPP-IV Inhibition

In a clinical trial involving diabetic patients, this compound exhibited promising results as a DPP-IV inhibitor. Patients receiving the compound showed improved glycemic control compared to those on placebo, suggesting its utility in diabetes management .

Q & A

Q. What synthetic strategies are recommended for preparing (3R)-3-acetamido-4-phenylbutanoic acid with high enantiomeric purity?

Methodological Answer:

  • Chiral Pool Synthesis : Use chiral starting materials, such as enantiomerically pure amino acids, to ensure stereochemical integrity. For example, (3R)-configured intermediates can be derived from L-amino acids via acetylation and phenyl group introduction .

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in key steps like hydrogenation or amidation to control stereochemistry .

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis, followed by acidic deprotection .

  • Example Conditions :

    StepReagents/ConditionsYieldReference
    AcetylationAcetic anhydride, DMAP, DCM, 0°C → RT85%
    PhenylationPd-catalyzed cross-coupling, aryl halide70%

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with standards .
  • Circular Dichroism (CD) : Analyze the CD spectrum for characteristic Cotton effects at 210–230 nm, correlating with the (3R) configuration .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly if the compound forms stable crystals .

Advanced Research Questions

Q. How do researchers address contradictory data in biological activity studies of this compound (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

  • Control Experiments : Verify compound purity via NMR and LC-MS to rule out impurities influencing results .
  • Enzyme Assay Optimization :
    • Test activity under varying pH (6.5–8.0), ionic strength, and cofactor conditions (e.g., Mg²⁺, ATP).
    • Use isothermal titration calorimetry (ITC) to measure binding affinities and rule nonspecific interactions .
  • Structural Analysis : Perform molecular docking simulations to identify binding modes. Compare with X-ray data of enzyme-ligand complexes .

Q. What experimental approaches are used to study the metabolic stability of this compound in vitro?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 0–60 minutes .

  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive/noncompetitive inhibition .

  • Data Interpretation :

    ParameterValueImplication
    t₁/₂ > 30 minHigh stabilitySuitable for in vivo studies
    CYP3A4 IC₅₀ < 10 µMRisk of drug-drug interactionsRequires structural modification

Q. How can the stereochemistry of this compound influence its interaction with biological targets?

Methodological Answer:

  • Enantiomer-Specific Activity : Synthesize both (3R) and (3S) enantiomers. Compare IC₅₀ values in enzyme inhibition assays (e.g., MMP-3 or IL-6 binding) to identify stereospecific effects .

  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., IL-6 receptor) to visualize hydrogen bonding and hydrophobic interactions unique to the (3R) configuration .

  • Case Study :

    Target(3R) IC₅₀(3S) IC₅₀Fold Difference
    MMP-32.1 µM45 µM21.4x

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis .
  • Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous waste .

Data Contradiction Analysis Framework

For unresolved discrepancies in activity or stability

Reproducibility Checks : Repeat assays in triplicate across independent labs.

Advanced Analytics : Use surface plasmon resonance (SPR) to validate binding kinetics .

Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-phenylbutanoic acid derivatives) to identify trends .

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